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molecular formula C12H7NO2 B2998723 10H-chromeno[3,2-b]pyridin-10-one CAS No. 54629-31-1; 6537-46-8

10H-chromeno[3,2-b]pyridin-10-one

Cat. No. B2998723
M. Wt: 197.193
InChI Key: YAUODDQCNOBEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04623648

Procedure details

According to the invention, 2-chloronicotinic acid in alkaline metal salt form is reacted with alkaline metal phenoxide without an excess of phenol at 160°-200° C. The molten mass is partly cooled, water is added until complete solubilization, the aqueous solution is acidified and the solid obtained is dried. In the cyclization step the thus obtained 2-phenoxynicotinic acid is added portionwise to 5-10 times its weight of polyphosphoric acid which has been previously heated, the temperature is raised to 160°-200° C., the reaction mixture is cooled and diluted with water. Concentrated aqueous alkali hydroxide is added to adjust the pH to 2-3, the solid is filtered, washed, dried and recrystallized, obtaining very pure 1-azaxanthone in an overall yield of 50-70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[O-:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:18]1([OH:24])C=CC=CC=1>O>[N:10]1[C:2]2[C:18](=[O:24])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[O:11][C:3]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The molten mass is partly cooled
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is dried
ADDITION
Type
ADDITION
Details
In the cyclization step the thus obtained 2-phenoxynicotinic acid is added portionwise to 5-10 times its weight of polyphosphoric acid which
TEMPERATURE
Type
TEMPERATURE
Details
has been previously heated
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 160°-200° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
ADDITION
Type
ADDITION
Details
diluted with water
ADDITION
Type
ADDITION
Details
Concentrated aqueous alkali hydroxide is added
FILTRATION
Type
FILTRATION
Details
the solid is filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2OC3=CC=CC=C3C(C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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